molecular formula C7H5BrClNO2 B1609366 6-Amino-3-bromo-2-chlorobenzoic acid CAS No. 3030-19-1

6-Amino-3-bromo-2-chlorobenzoic acid

Cat. No.: B1609366
CAS No.: 3030-19-1
M. Wt: 250.48 g/mol
InChI Key: AQQXRSNOIQEAMM-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-chlorobenzoic acid is a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of Benzoic acid, 6-amino-3-bromo-2-chloro- is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein in humans that plays a crucial role in glucose regulation. It is responsible for about 90% of the glucose reabsorption in the kidney . Inhibiting SGLT2 can lead to the reduction of blood glucose levels .

Mode of Action

Benzoic acid, 6-amino-3-bromo-2-chloro- interacts with its target, SGLT2, by inhibiting the reabsorption of glucose in the kidneys . This leads to an increase in glucose excretion and a decrease in blood glucose levels . The compound’s interaction with SGLT2 is a result of its specific chemical structure, which allows it to bind effectively to the transporter .

Biochemical Pathways

The compound affects the glucose metabolic pathway. By inhibiting SGLT2, it prevents glucose reabsorption in the kidneys, leading to increased glucose excretion . This results in lowered blood glucose levels, which can be beneficial in the management of diabetes .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted in the urine . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to understand its bioavailability and potential drug interactions.

Result of Action

The primary result of the action of Benzoic acid, 6-amino-3-bromo-2-chloro- is a decrease in blood glucose levels . By inhibiting SGLT2, it increases glucose excretion and reduces glucose reabsorption in the kidneys . This can lead to improved glycemic control in individuals with diabetes .

Action Environment

The action of Benzoic acid, 6-amino-3-bromo-2-chloro- is influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the body, such as food or other medications, can potentially interact with the compound and affect its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 6-amino-3-bromo-2-chloro- typically involves multiple steps, starting from readily available starting materials. One common route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Halogenation: Bromination and chlorination of the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Carboxylation: Introduction of the carboxyl group to form the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, halogenation, and reduction processes, optimized for high yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and chloro substituents can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

6-Amino-3-bromo-2-chlorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromobenzoic acid
  • 3-Bromo-2-chlorobenzoic acid
  • 2-Amino-5-bromobenzoic acid

Uniqueness

6-Amino-3-bromo-2-chlorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, bromo, and chloro groups on the benzene ring allows for unique reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

6-amino-3-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQXRSNOIQEAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184394
Record name Benzoic acid, 6-amino-3-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-19-1
Record name Benzoic acid, 6-amino-3-bromo-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 6-amino-3-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3-bromo-2-chlorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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